molecular formula C18H9NNa2O8S2 B7818542 Acid yellow 3 CAS No. 1803038-62-1

Acid yellow 3

Cat. No. B7818542
CAS RN: 1803038-62-1
M. Wt: 477.4 g/mol
InChI Key: FZUOVNMHEAPVBW-UHFFFAOYSA-L
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Description

Acid Yellow 3 is a synthetic pigment used in the formulation of hair coloring products . The exact color obtained will depend on the other ingredients used in the preparation and the starting color of the hair . It is a mixture of the disodium salts of the mono- and disulfonic acids of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione .


Molecular Structure Analysis

Acid Yellow 3 is a complex molecule with the chemical formula C18H9NNa2O8S2 . It’s important to note that the exact structure can vary depending on the specific synthesis process and the presence of any impurities or additives.


Physical And Chemical Properties Analysis

Acid Yellow 3 is a solid substance . Its physical and chemical properties can vary depending on its specific formulation and the conditions under which it is used. For example, its solubility in water and other solvents, its melting point, and its color can all be influenced by factors such as temperature, pressure, and the presence of other substances .

Scientific Research Applications

Polyoxometalate Chemistry

Polyoxometalates, a class of soluble metal oxides, have significant relevance in scientific research, particularly in the context of coloration and pigment chemistry. Though the specific mention of Acid Yellow 3 is not found, the study of polyoxometalates includes understanding color properties and applications in various fields, including dyes and pigments like Acid Yellow 3 (Cronin & Müller, 2012).

Photodegradation Enhancement

Research has shown that certain compounds can enhance the photodegradation of colored compounds. While Acid Yellow 3 is not directly referenced, the principles of photodegradation are relevant for understanding its behavior in various environments, such as in water treatment or photodynamic therapy applications (Leasure, Chen, & He, 2013).

Dye Decolorization

The decolorization of dyes like Acid Yellow 23, which shares similarities with Acid Yellow 3, has been extensively studied. The research focuses on the electrocoagulation process and its efficiency in removing color and chemical oxygen demand (COD) from dye solutions, which is crucial for wastewater treatment and environmental management (Daneshvar, Khataee, Amani Ghadim, & Rasoulifard, 2007).

Mineralization in Wastewater Treatment

The complete mineralization of textile dyes, including Acid Yellow 42, which is chemically akin to Acid Yellow 3, highlights the importance of advanced treatment processes like solar photoelectro-Fenton for environmental remediation and wastewater management (Espinoza et al., 2016).

Biosorption for Dye Removal

The use of non-living aerobic granular sludge as a biosorbent for removing Acid Yellow 17, a dye related to Acid Yellow 3, from aqueous solutions, demonstrates the potential of biological materials in treating dye-contaminated water. This area of research is significant for developing sustainable and cost-effective water treatment methods (Gao et al., 2010).

Adsorption Kinetics

Understanding the adsorption kinetics of Acid Blue 9 and Food Yellow 3 onto chitosan reveals insights into the removal mechanisms of similar dyes, including Acid Yellow 3. This knowledge is vital for designing effective water treatment systems (Dotto & Pinto, 2011).

Photocatalytic Degradation

The photocatalytic degradation of C.I. Acid Yellow 23 using ZnO as a catalyst informs the potential of using similar approaches for degrading Acid Yellow 3. This research is crucial for developing advanced oxidation processes in environmental remediation (Behnajady, Modirshahla, & Hamzavi, 2006).

Mechanism of Action

Acid Yellow 3 imparts color to hair. The exact color obtained will depend on the other ingredients that are used in the preparation and the starting color of the hair . Hair dyeing formulations belong to three categories – temporary, semi-permanent, and permanent coloring of hair .

Safety and Hazards

Acid Yellow 3 may cause eye irritation and dermal contact may temporarily color the skin due to dye characteristics . Accidental ingestion may cause irritation in the digestive tract . Prolonged or repeated contact may irritate the skin, causing dermatitis in sensitive individuals . It’s important to handle Acid Yellow 3 with appropriate safety precautions, including the use of personal protective equipment .

Future Directions

The safety of Acid Yellow 3 in cosmetic products has been evaluated by the Scientific Committee on Consumer Safety (SCCS). The SCCS has published a scientific opinion on Acid Yellow 3, which provides a comprehensive review of the current knowledge on this substance . This could guide future research and regulatory decisions regarding the use of Acid Yellow 3.

properties

IUPAC Name

disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO8S2.2Na/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27;;/h1-8,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUOVNMHEAPVBW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9NNa2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873122
Record name Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In 2-methoxyethanol 10 mg/mL; in ethanol 0.4 mg/mL
Record name D&C Yellow No. 10
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Acid yellow 3

Color/Form

Yellow powder

CAS RN

8004-92-0, 1803038-62-1
Record name C.I. Food Yellow 13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline Yellow WS
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name C.I. Acid Yellow 3
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Acid Yellow 3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D&C Yellow No. 10
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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